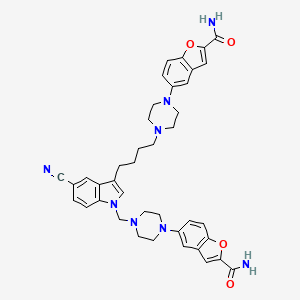
83BD34Bsu3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(4-((3-(4-(4-(2-carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-5-cyano-1H-indol-1-yl)methyl)piperazin-1-yl)benzofuran-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzofuran and indole derivatives, followed by their coupling through piperazine linkers . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may include large-scale synthesis using batch or continuous flow reactors to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing cyano groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzofuran moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-((3-(4-(4-(2-carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-5-cyano-1H-indol-1-yl)methyl)piperazin-1-yl)benzofuran-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins and enzymes. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-((3-(4-(4-(2-carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-5-cyano-1H-indol-1-yl)methyl)piperazin-1-yl)benzofuran-2-carboxamide is unique due to its specific structural features and functional groups . Similar compounds include other benzofuran and indole derivatives, which may share some structural similarities but differ in their specific substituents and functional groups .
Properties
CAS No. |
1640353-02-1 |
|---|---|
Molecular Formula |
C40H42N8O4 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
5-[4-[4-[1-[[4-(2-carbamoyl-1-benzofuran-5-yl)piperazin-1-yl]methyl]-5-cyanoindol-3-yl]butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C40H42N8O4/c41-24-27-4-7-34-33(19-27)28(3-1-2-10-44-11-15-46(16-12-44)31-5-8-35-29(20-31)22-37(51-35)39(42)49)25-48(34)26-45-13-17-47(18-14-45)32-6-9-36-30(21-32)23-38(52-36)40(43)50/h4-9,19-23,25H,1-3,10-18,26H2,(H2,42,49)(H2,43,50) |
InChI Key |
DBDKAVGLSPIFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC2=CN(C3=C2C=C(C=C3)C#N)CN4CCN(CC4)C5=CC6=C(C=C5)OC(=C6)C(=O)N)C7=CC8=C(C=C7)OC(=C8)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


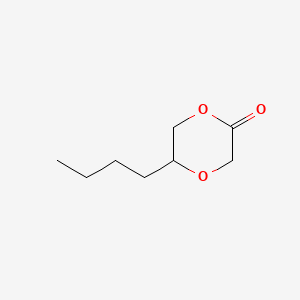



![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)

![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
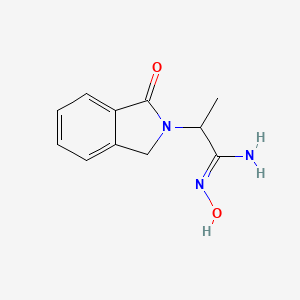
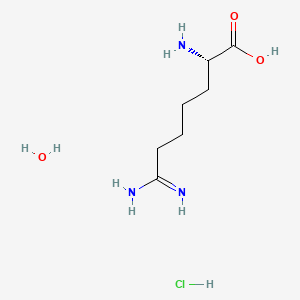
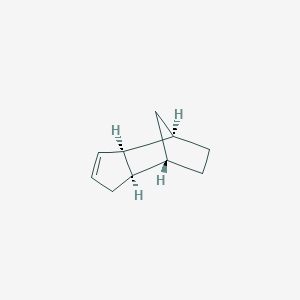
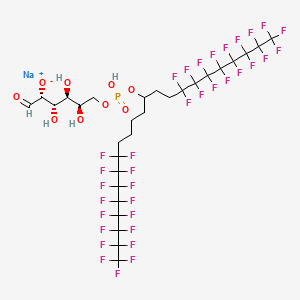


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
